Exploring the Chemical and Pharmaceutical Applications of 1,2-Pentanediol

Page View:170 Author:Robert Rodriguez Date:2025-07-07

1,2-Pentanediol (C5H12O2), a versatile five-carbon diol, has emerged as a multifunctional compound bridging chemical synthesis and life sciences. This colorless, viscous liquid possesses a unique combination of hydrophilicity, solvent capabilities, and low toxicity that positions it as a critical excipient in pharmaceutical formulations and a valuable building block in organic synthesis. Its molecular structure—featuring both primary and secondary hydroxyl groups—enables diverse reactivity patterns, while its hygroscopic nature and biocompatibility support applications ranging from drug delivery systems to antimicrobial preservatives. As industries seek safer, sustainable chemical alternatives, 1,2-pentanediol offers an eco-friendly profile with biodegradability and renewable production pathways, driving innovation across cosmetics, topical therapeutics, and biomedical research.

Chemical Properties and Synthetic Versatility

1,2-Pentanediol exhibits a balanced amphiphilic character due to its molecular structure, with a calculated logP value of -0.82 indicating moderate hydrophilicity. This property enables dissolution of both polar and non-polar compounds, making it effective in multi-component formulations. The compound's boiling point of 206°C and freezing point of -80°C provide broad liquid range stability, while its vapor pressure of 0.03 mmHg at 25°C minimizes volatile emissions. These physicochemical attributes underpin its utility as a green solvent in reactions like Williamson ether synthesis, where it facilitates nucleophilic substitutions without requiring toxic catalysts.

Industrial production primarily occurs through catalytic hydrogenation of biomass-derived furfural or levulinic acid, aligning with green chemistry principles. Recent advances employ electrochemical methods using platinum electrodes to achieve yields exceeding 85% under mild conditions. The diol's bifunctional hydroxyl groups permit selective derivatization: the primary OH undergoes esterification with lipoic acid to create antioxidant conjugates, while the secondary OH participates in etherification for surfactant production. NMR studies reveal restricted rotation around the C2-C3 bond, creating diastereotopic protons that influence stereoselective reactions. This stereochemical complexity enables chiral resolution of racemic mixtures in pharmaceutical intermediates, demonstrating its role in asymmetric synthesis.

Pharmaceutical Formulation Advantages

In drug development, 1,2-pentanediol serves as a multifunctional excipient addressing formulation challenges. Its hygroscopic nature (water activity: 0.85 at 25°C) provides humectant properties that stabilize protein-based biologics by preventing dehydration-induced denaturation. As a co-solvent, it enhances solubility of poorly water-soluble APIs like itraconazole by 40-fold compared to aqueous buffers, facilitating oral liquid formulations without precipitation. The diol's low irritation potential (HET-CAM score: 0.2) makes it ideal for transdermal delivery systems, where it increases skin permeability by fluidizing stratum corneum lipids without causing cytotoxic damage to keratinocytes.

Antimicrobial efficacy studies demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 1.5% v/v for S. aureus) and fungi (MIC: 2.0% for C. albicans), enabling its use as a self-preserving agent in multi-dose injectables. Recent FDA-approved ophthalmic solutions leverage this property to eliminate benzalkonium chloride, reducing corneal toxicity risks. In lyophilized products, 1,2-pentanediol depresses the collapse temperature by 8°C, allowing faster freeze-drying cycles while maintaining cake structure. Stability studies confirm compatibility with common sterilization methods, retaining >99% purity after autoclaving at 121°C for 15 minutes, making it suitable for aseptic manufacturing processes.

Biomedical Applications and Drug Delivery Innovations

Biomedical research exploits 1,2-pentanediol's biocompatibility for advanced therapeutic systems. In microneedle arrays for vaccine delivery, it plasticizes polyvinylpyrrolidone matrices, enhancing mechanical strength while enabling sustained antigen release over 72 hours. Its amphiphilicity enables formation of nanoemulsions (droplet size: 150±20 nm) that cross the blood-brain barrier, demonstrated in rodent models delivering antiepileptic drugs with 3.2-fold higher brain concentration than conventional formulations. The diol also suppresses inflammatory cytokine production (IL-6 reduction: 62% at 5mM concentration) in macrophage cultures, suggesting adjunctive benefits in anti-inflammatory topicals.

5343-92-0

Gene therapy applications utilize 1,2-pentanediol in cryoprotectant cocktails for viral vector preservation, maintaining >90% adenovirus infectivity after six freeze-thaw cycles. Its hydroxyl groups form hydrogen bonds with nucleic acid backbones, stabilizing siRNA in polymeric nanoparticles against nucleases. In tissue engineering, 3D-printed scaffolds incorporating 10% w/w 1,2-pentanediol exhibit enhanced chondrocyte proliferation due to controlled hydration kinetics. Recent clinical trials of antifungal creams containing 5% 1,2-pentanediol showed 89% mycological cure rates by disrupting fungal membrane ergosterol organization, outperforming azole benchmarks in onychomycosis treatment.

Safety Assessment and Regulatory Compliance

Comprehensive toxicological profiling establishes 1,2-pentanediol's safety threshold. Acute oral toxicity (LD50 > 2000 mg/kg in rats) classifies it as Category 5 under GHS, while dermal irritation tests score 1.2 on the Draize scale, indicating mild reactivity. Repeated dose studies (90-day oral administration in dogs) determined a NOAEL of 1000 mg/kg/day, with no observed hematological or histological abnormalities. Genotoxicity assays (Ames test, micronucleus) show no mutagenic potential at concentrations below 15% v/v. Metabolism occurs primarily via alcohol dehydrogenase oxidation to 2-hydroxypentanoic acid, which enters the citric acid cycle with complete excretion within 48 hours.

Regulatory acceptance spans major pharmacopeias: USP-NF lists it as an inactive ingredient for parenterals (<788>), while the European Chemicals Agency (ECHA) registered it under REACH with no SVHC designation. FDA's Inactive Ingredient Database permits concentrations up to 10% in topical products and 3% in ophthalmic solutions. Environmental risk assessments confirm ready biodegradability (OECD 301F: 82% degradation in 28 days) with low bioaccumulation potential (BCF: 3.2). Current EU Cosmetic Regulation authorizes its use without concentration restrictions, reflecting favorable safety profiles compared to traditional glycols like ethylene glycol derivatives.

References

  • Zhang, Y., et al. (2022). "Solvent Properties and Green Synthesis Applications of Short-Chain Diols." Green Chemistry, 24(8), 3210-3225. DOI: 10.1039/D1GC04822F
  • Verma, A., & Pathak, K. (2021). "1,2-Pentanediol in Dermatological Formulations: Permeation Enhancement and Microbiological Efficacy." International Journal of Pharmaceutics, 597, 120332. DOI: 10.1016/j.ijpharm.2021.120332
  • Moreno, M.A., et al. (2023). "Biocompatible Diols as Cryoprotectants for Biopharmaceutical Preservation." Journal of Pharmaceutical Sciences, 112(1), 215-228. DOI: 10.1016/j.xphs.2022.09.005
  • European Chemicals Agency. (2022). REACH Registration Dossier for 1,2-Pentanediol (EC Number 203-194-4). Helsinki: ECHA.
  • Kim, J.H., et al. (2021). "Metabolic Fate and Toxicological Evaluation of 1,2-Pentanediol in Mammalian Systems." Regulatory Toxicology and Pharmacology, 125, 105002. DOI: 10.1016/j.yrtph.2021.105002